7-Bromo-2,1,3-benzothiadiazole-4-sulfinic acid
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Overview
Description
7-Bromo-2,1,3-benzothiadiazole-4-sulfinic acid: is a chemical compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of a bromine atom at the 7th position and a sulfinic acid group at the 4th position on the benzothiadiazole ring. Benzothiadiazoles are known for their applications in various fields, including organic electronics and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,1,3-benzothiadiazole-4-sulfinic acid typically involves the bromination of 2,1,3-benzothiadiazole followed by the introduction of the sulfinic acid group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The sulfinic acid group can be introduced using sulfinating agents like sodium sulfite under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Bromo-2,1,3-benzothiadiazole-4-sulfinic acid can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiadiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-Bromo-2,1,3-benzothiadiazole-4-sulfinic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its unique chemical properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 7-Bromo-2,1,3-benzothiadiazole-4-sulfinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfinic acid group play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .
Comparison with Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Used in the synthesis of organic electronics and polymers.
2,1,3-Benzothiadiazole-4,7-dicarboxylic acid: Known for its applications in organic synthesis and material science.
5-Bromo-2,1,3-benzothiadiazole: Utilized in the development of pharmaceuticals and agrochemicals.
Uniqueness: 7-Bromo-2,1,3-benzothiadiazole-4-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
41512-07-6 |
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Molecular Formula |
C6H3BrN2O2S2 |
Molecular Weight |
279.1 g/mol |
IUPAC Name |
4-bromo-2,1,3-benzothiadiazole-7-sulfinic acid |
InChI |
InChI=1S/C6H3BrN2O2S2/c7-3-1-2-4(13(10)11)6-5(3)8-12-9-6/h1-2H,(H,10,11) |
InChI Key |
BOSFRVQSFBRYMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)S(=O)O |
Origin of Product |
United States |
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